
2-(3-Bromopyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromopyridin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1240594-87-9 . It has a molecular weight of 216.08 and its IUPAC name is 2-(3-bromo-2-pyridinyl)-2-propanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(3-Bromopyridin-2-yl)propan-2-ol” is 1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 267.8±25.0 °C at 760 mmHg . The flash point is 115.8±23.2 °C . The exact mass is 214.994568 and it has a LogP value of 1.26 . The vapour pressure is 0.0±0.6 mmHg at 25°C and the index of refraction is 1.559 .Scientific Research Applications
Pharmacology
In pharmacology, 2-(3-Bromopyridin-2-yl)propan-2-ol is recognized for its potential as a bioactive molecule . It has properties that make it a candidate for further research into its blood-brain barrier permeability and GI absorption , indicating its potential use in developing central nervous system-active drugs . Its high synthetic accessibility score suggests it can be readily synthesized for experimental purposes .
Organic Synthesis
As an organic synthesis intermediate, this compound is valuable due to its reactive bromo and hydroxyl groups . These functional groups allow for substitution reactions that can lead to a variety of organic compounds, making it a versatile reagent in the synthesis of complex molecules .
Material Science
In material science, the compound’s structural properties could be explored for the development of new materials. Its molecular weight and density are factors that could influence its integration into composite materials or its use in molecular imprinting techniques .
Analytical Chemistry
2-(3-Bromopyridin-2-yl)propan-2-ol can be used as a standard or reference compound in analytical chemistry. Its defined boiling and flash points make it suitable for calibrating instruments that measure these properties. Additionally, its unique spectral properties can be utilized in spectroscopy for compound identification .
Biochemistry
In biochemistry, the compound’s interactions with enzymes and receptor sites can be studied. Its molecular structure allows for the investigation of its role as an inhibitor or activator in biochemical pathways, which is crucial for understanding cellular processes and designing drugs .
Industrial Uses
Industrially, 2-(3-Bromopyridin-2-yl)propan-2-ol serves as an intermediate in chemical manufacturing . It can be used in the production of agrochemicals, dyes, and fragrances due to its reactive nature, which allows for easy modification and incorporation into various chemical products .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromopyridin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDZKFWDCOLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopyridin-2-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)
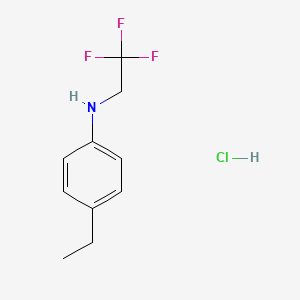

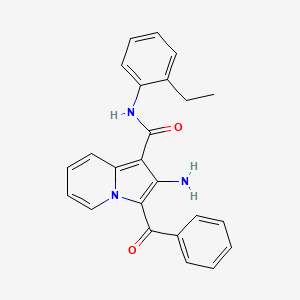
![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2746639.png)
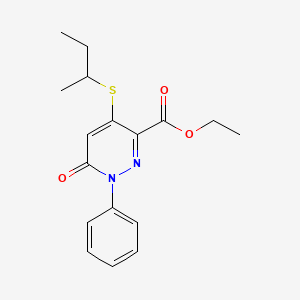
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)
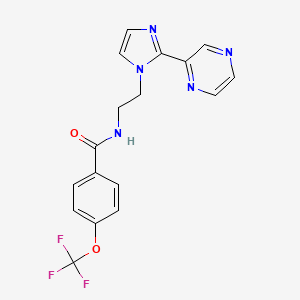
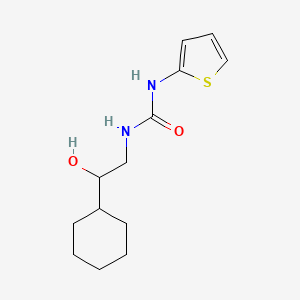

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)